molecular formula C9H10F2N2O3 B12853705 2,4-Difluoro-3,5-dimethoxybenzohydrazide

2,4-Difluoro-3,5-dimethoxybenzohydrazide

Cat. No.: B12853705
M. Wt: 232.18 g/mol
InChI Key: JVWUWPFLNQNOTF-UHFFFAOYSA-N
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Description

2,4-Difluoro-3,5-dimethoxybenzohydrazide is a fluorinated benzohydrazide derivative characterized by two fluorine atoms at positions 2 and 4, two methoxy groups at positions 3 and 5, and a hydrazide functional group attached to the benzene ring. Fluorine substitution is known to enhance lipophilicity, metabolic stability, and electronic effects, which may influence its pharmacological and synthetic utility.

Properties

Molecular Formula

C9H10F2N2O3

Molecular Weight

232.18 g/mol

IUPAC Name

2,4-difluoro-3,5-dimethoxybenzohydrazide

InChI

InChI=1S/C9H10F2N2O3/c1-15-5-3-4(9(14)13-12)6(10)8(16-2)7(5)11/h3H,12H2,1-2H3,(H,13,14)

InChI Key

JVWUWPFLNQNOTF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)NN)F)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3,5-dimethoxybenzohydrazide typically involves the reaction of 2,4-Difluoro-3,5-dimethoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative, which is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3,5-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The fluorine atoms and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxybenzoic acids, while reduction can produce various hydrazine derivatives .

Scientific Research Applications

2,4-Difluoro-3,5-dimethoxybenzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3,5-dimethoxybenzohydrazide involves its interaction with various molecular targets. The compound can form complexes with metal ions, which may enhance its biological activity. The presence of electron-withdrawing fluorine atoms and electron-donating methoxy groups can influence its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs of 2,4-difluoro-3,5-dimethoxybenzohydrazide include:

Compound Name Substituents CAS Number Key Features
4-Hydroxy-3,5-dimethoxybenzohydrazide -OH (C4), -OCH₃ (C3, C5) 1443-76-1 Hydroxyl group enhances hydrogen bonding; used in anticancer/anti-inflammatory studies
4-Hydroxy-3-methoxybenzohydrazide -OH (C4), -OCH₃ (C3) 100377-63-7 Reduced methoxy groups may lower steric hindrance
3,4,5-Trimethoxybenzohydrazide -OCH₃ (C3, C4, C5) 3291-03-0 Three methoxy groups increase electron density and solubility
This compound -F (C2, C4), -OCH₃ (C3, C5) N/A* Fluorine atoms enhance lipophilicity and metabolic stability; limited direct data
Anticancer and Anti-inflammatory Potential
  • Its hydroxyl group facilitates interactions with target proteins (e.g., hydrogen bonding with amino acid residues).
  • This compound is hypothesized to exhibit enhanced membrane permeability due to fluorine's electronegativity and lipophilicity. However, the absence of a hydroxyl group may reduce hydrogen-bonding capacity compared to its hydroxy analog.
Antioxidant and Antimicrobial Activity
  • Analogs with hydroxyl groups (e.g., 4-hydroxy-3,5-dimethoxybenzohydrazide) showed significant antioxidant activity, outperforming trolox in silico .

Physicochemical Properties

  • Fluorine vs.
  • Methoxy Groups : The 3,5-dimethoxy configuration in both compounds enhances steric bulk and electron-donating effects, which may influence binding to aromatic receptor sites .

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